![molecular formula C27H21F2N3O4 B14113772 N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluorobenzylamine and various substituted benzofuro[3,2-d]pyrimidines. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzofuro[3,2-d]pyrimidine derivative, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular processes: Such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidines: Other compounds in this class with similar structures.
Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups.
Uniqueness
N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness might make it a valuable compound for further research and development.
Biological Activity
N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C21H19F2N3O3 and a molecular weight of approximately 427.4 g/mol. The structural characteristics include a difluorobenzyl group and a benzofuro-pyrimidine core, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19F2N3O3 |
Molecular Weight | 427.4 g/mol |
IUPAC Name | N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzofuro-pyrimidine core through condensation reactions.
- Introduction of the difluorobenzyl group via nucleophilic substitution.
- Acetylation to yield the final product.
This multi-step synthesis allows for the fine-tuning of the compound's properties and enhances its biological activity.
Anticancer Properties
Research indicates that N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the inhibition of specific kinases involved in signaling pathways critical for tumor growth and survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death. This property makes it a candidate for further exploration as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in viability and increased apoptosis markers after 48 hours of treatment.
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 15 µM after 48 hours
- Mechanism : Induction of apoptosis via caspase activation
-
Antimicrobial Study : Another study tested the efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.
- Pathogens : Staphylococcus aureus, Escherichia coli
- MIC : 32 µg/mL
- Mechanism : Disruption of cell membrane integrity
The biological activity of N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound appears to inhibit various kinases involved in cancer cell signaling pathways.
- Membrane Disruption : Its amphipathic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Cytokine Modulation : It may modulate the expression of pro-inflammatory cytokines through transcription factor inhibition.
Properties
Molecular Formula |
C27H21F2N3O4 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H21F2N3O4/c28-19-11-10-18(21(29)14-19)15-30-23(33)16-32-24-20-8-4-5-9-22(20)36-25(24)26(34)31(27(32)35)13-12-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,30,33) |
InChI Key |
GWKKTBIEHJZBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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